molecular formula C26H22ClN3O3S B2743972 2-chloro-3-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline CAS No. 380351-33-7

2-chloro-3-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline

Cat. No. B2743972
M. Wt: 491.99
InChI Key: PEUZAGMGTDQZLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Characterization

Research in the area of quinolinyl chalcones, closely related to the compound of interest, demonstrates the efficient synthesis of new compounds via Claisen–Schmidt condensation. These compounds, characterized by their pyrazole group and methoxy substitution, exhibit promising anti-microbial properties against bacterial and fungal strains, along with moderate anti-oxidant activity. This suggests potential applications in developing novel antimicrobial and antioxidant agents (Prasath et al., 2015).

Antimicrobial Activity

Further exploration into thiazolidinone derivatives, which share structural similarities with the query compound, indicates significant antibacterial and antifungal activities. These activities are attributed to the compound's ability to interact with various microbial strains, suggesting its utility in creating new antimicrobial agents for medical applications (Rana et al., 2008).

Biological Investigations

The synthesis of pyrazolo[5,1-a]isoquinolines, which are structurally related to the query compound, highlights the potential of these compounds as inhibitors of tubulin polymerization, offering insights into their role as antiproliferative agents against human cancer cells. This reveals the compound's potential in cancer research and therapy, further demonstrating the versatility of quinoline derivatives in medicinal chemistry (Minegishi et al., 2015).

Antioxidant Applications

The evaluation of quinolinone derivatives as antioxidants in lubricating grease showcases another facet of the compound's applications. This research emphasizes the compound's ability to inhibit oxidation, highlighting its potential use in industrial applications to enhance the longevity and performance of lubricating materials (Hussein et al., 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-[2-(benzenesulfonyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-17-7-6-8-19-15-22(26(27)28-25(17)19)24-16-23(18-11-13-20(33-2)14-12-18)29-30(24)34(31,32)21-9-4-3-5-10-21/h3-15,24H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUZAGMGTDQZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3S(=O)(=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-3-(3-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-8-methylquinoline

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